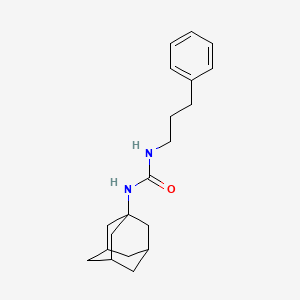

N-1-adamantyl-N'-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c23-19(21-8-4-7-15-5-2-1-3-6-15)22-20-12-16-9-17(13-20)11-18(10-16)14-20/h1-3,5-6,16-18H,4,7-14H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHYGFYTVIBNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Adamantyl Moiety

The adamantyl group is a primary site for optimization. While its lipophilicity is crucial for binding, it can also lead to poor aqueous solubility. nih.gov

Introducing Polarity: Attaching polar groups, such as a hydroxyl (-OH) group, to the adamantane (B196018) cage has been explored. However, this often leads to a significant decrease in inhibitory activity against sEH, suggesting that the lipophilic character of this group is paramount for potent inhibition. nih.gov

Halogenation: Substituting hydrogen atoms on the adamantane ring with fluorine or chlorine can enhance binding affinity. For example, chlorinated adamantyl ureas have shown a sharp increase in inhibitory activity against sEH, which molecular dynamics data suggest may be due to favorable Cl-π interactions within the enzyme's active site. mdpi.comtandfonline.com

Nodal Substitution: Introducing small alkyl groups (e.g., methyl) at the nodal positions of the adamantane can improve water solubility while maintaining high inhibitory potency. However, this modification may not necessarily improve microsomal stability. nih.gov

Alteration of the Phenylpropyl Group

The N'-substituent is a major determinant of potency and selectivity.

Aromatic Ring Substitution: Placing substituents on the phenyl ring of the phenylpropyl group can modulate electronic properties and create additional interactions with the target.

Replacement of the Phenyl Ring: A significant strategy involves replacing the phenyl ring with various heteroaryl systems (e.g., pyridines, pyrazoles, oxadiazoles). This approach has been used to improve pharmacokinetic properties and to increase selectivity for a specific target, such as enhancing anti-tuberculosis activity over the inhibition of human sEH. nih.gov

Modification of the Urea Linker

The central urea (B33335) group is vital for activity, primarily through its ability to form hydrogen bonds that anchor the inhibitor in the active site. nih.gov

Bioisosteric Replacement: The urea moiety can be replaced with other groups like amides or carbamates, which can also act as hydrogen bond donors and acceptors. nih.gov

Thiourea (B124793) Analogs: Replacing the urea oxygen with a sulfur atom to form a thiourea derivative is another modification strategy. In some series, thiourea derivatives have shown potent biological activity. nih.govitmedicalteam.pl

N-Substitution: Substitution on one of the urea nitrogens (creating a trisubstituted urea) generally leads to a significant decrease in activity, demonstrating that both NH protons are critical for forming the necessary hydrogen bond network with the target enzyme. nih.gov

These design principles, derived from extensive SAR studies, provide a roadmap for the targeted optimization of the N-1-adamantyl-N'-(3-phenylpropyl)urea scaffold to create analogs with enhanced potency, selectivity, and drug-like properties.

Molecular Mechanisms of Action and Pharmacological Target Engagement

Investigation of Soluble Epoxide Hydrolase (sEH) Modulation by N-1-adamantyl-N'-(3-phenylpropyl)urea and its Analogs

This compound belongs to a class of N,N'-disubstituted ureas that have been extensively studied as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of signaling lipids. nih.govescholarship.org The inhibition of sEH prevents the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs), making sEH a significant therapeutic target for hypertension and inflammation. researchgate.netnih.govmdpi.com

The mechanism involves the inhibitor binding tightly within the catalytic pocket, anchored by hydrogen bonds. researchgate.net This binding obstructs the access of endogenous substrates like EETs to the catalytic residues, thereby halting their hydrolysis. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the 1,3-disubstituted urea (B33335) structure is a preferential pharmacophore for potent sEH inhibition. nih.gov While modifications to the adamantyl and phenylpropyl moieties can fine-tune properties like solubility and metabolic stability, the core urea group remains essential for the inhibitory mechanism. nih.gov

Table 1: Inhibitory Potency of Selected Adamantyl Urea Analogs against Human sEH This table is interactive. You can sort and filter the data.

| Compound | Structure | Human sEH IC₅₀ (nM) | Reference |

|---|---|---|---|

| HC2138 | Urea-based compound | - | nih.gov |

| HC2169 | Urea-based compound | - | nih.gov |

| B401 | Memantyl urea derivative | 0.4 | nih.gov |

| B402 | Memantyl urea derivative | - | nih.gov |

| AUDA | 12-(3-adamantylureido)-dodecanoic acid | - | nih.gov |

| AEPU | 1-adamantanyl-3-{5-[2-(2-ethylethoxy)ethoxy]pentyl]}urea | - | nih.gov |

Detailed molecular docking and structural studies have elucidated the specific interactions between adamantyl urea inhibitors and the amino acid residues lining the active site of human sEH. The urea moiety plays a pivotal role in anchoring the inhibitor. researchgate.net The carbonyl oxygen of the urea typically forms hydrogen bonds with the tyrosine residues Tyr383 and Tyr466, while the two urea nitrogen atoms act as hydrogen bond donors to the catalytic nucleophile, Asp335. nih.gov This interaction with Asp335 is crucial, as this residue is responsible for the initial nucleophilic attack on the epoxide substrate. nih.gov

Table 2: Key Amino Acid Residues in sEH Active Site Interacting with Adamantyl Urea Inhibitors This table is interactive. You can sort and filter the data.

| Residue | Type of Interaction | Role in Binding | Reference |

|---|---|---|---|

| Asp335 | Hydrogen Bond (Acceptor) | Anchors inhibitor via urea NH groups; key catalytic residue. | nih.gov |

| Tyr383 | Hydrogen Bond (Donor) | Anchors inhibitor via urea carbonyl oxygen. | nih.gov |

| Tyr466 | Hydrogen Bond (Donor) | Stabilizes urea moiety; contributes to hydrophobic pocket. | nih.gov |

| Asp333 | Binding Energy Contribution | Major contributor to binding free energy. | researchgate.net |

| Trp334 | Binding Energy Contribution | Major contributor to binding free energy. | researchgate.net |

| His523 | Orientation | Plays a major role in determining inhibitor orientation. | researchgate.net |

| His524 | π-cation Interaction | Interacts with the inhibitor's phenyl ring. | nih.gov |

| Met469 | van der Waals | Forms part of the hydrophobic pocket for the adamantyl group. | nih.gov |

| Val498 | van der Waals | Forms part of the hydrophobic pocket for the adamantyl group. | nih.gov |

Current research indicates that this compound and its close analogs function as competitive inhibitors, directly occupying the catalytic active site of sEH. The binding interactions described occur within the main substrate-binding pocket, which contains the catalytic triad (B1167595) (Asp335, Asp496, His524). The mechanism of action is consistent with direct competition with endogenous substrates rather than allosteric modulation, where an inhibitor would bind to a secondary site to induce a conformational change in the enzyme.

The active site itself is characterized as a hydrophobic channel with two main pockets connected by the catalytic residues. The adamantyl group typically occupies one hydrophobic pocket, while the phenylpropyl group extends into another region of the active site. The urea linker bridges these two moieties and interacts directly with the core catalytic residues. researchgate.netnih.gov There is currently no significant evidence to suggest that these adamantyl-urea compounds bind to an allosteric site on sEH to modulate its activity.

Exploration of Mycobacterial Target Modulation

In the context of anti-tuberculosis drug discovery, adamantyl ureas have emerged as a compound class with potent activity against Mycobacterium tuberculosis. nih.gov The biochemical basis for this activity is complex, with evidence pointing to the engagement of multiple targets, though one has been identified as primary and essential. nih.gov

The primary and essential target for the anti-tuberculosis activity of the adamantyl urea series has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govcore.ac.uk MmpL3 is a crucial transporter in the resistance-nodulation-division (RND) superfamily, responsible for the export of trehalose (B1683222) monomycolate (TMM) across the mycobacterial plasma membrane. core.ac.uknih.govsemanticscholar.org This transport is a vital step in the biosynthesis of the mycolic acid-containing outer membrane, which is essential for bacterial viability. core.ac.ukresearchgate.net

Inhibition of MmpL3 by adamantyl ureas like AU1235, a close analog of the subject compound, can occur through at least two proposed mechanisms:

Direct Inhibition: Crystal structures of MmpL3 in complex with inhibitors, including the adamantyl urea AU1235, show that these compounds bind inside the transmembrane proton-translocation channel. core.ac.uknih.gov This direct binding physically obstructs the transporter's function, preventing TMM export. nih.gov The binding site is divided into several subsites, with adamantyl ureas occupying the S3-S5 subsites. core.ac.uk

The identification of MmpL3 as a key target is significant, as several structurally diverse compounds have been found to inhibit its function, validating it as a highly "druggable" target for new anti-TB agents. nih.gov

In addition to targeting MmpL3, it has been shown that adamantyl ureas also inhibit multiple epoxide hydrolases within M. tuberculosis, including EphB and EphE. nih.gov This dual-target activity is not surprising, given the potent inhibition of mammalian sEH by the same chemical scaffold. The mechanism of inhibition is thought to be similar, with the urea moiety interacting with the catalytic residues of the mycobacterial enzymes. mdpi.comnih.gov

However, genetic studies have demonstrated that these mycobacterial epoxide hydrolases are individually non-essential for the bacterium's survival in vitro. nih.gov This finding suggests that while adamantyl ureas do engage and inhibit these enzymes, this action is not the primary source of their potent bactericidal effect. The principal anti-tuberculosis activity is instead attributed to the inhibition of the essential MmpL3 transporter. nih.gov Therefore, the inhibition of mycobacterial epoxide hydrolases is considered a secondary or off-target activity in the context of killing M. tuberculosis.

Assessment of Selectivity Profiles Against Related Enzyme Families or Receptor Subtypes

The selectivity of this compound is a critical aspect of its pharmacological profile. While it is a potent inhibitor of soluble epoxide hydrolase (sEH), its activity against other related enzymes and receptor subtypes determines its potential for off-target effects. Research into the adamantyl urea class of compounds has aimed to enhance selectivity for their primary target while minimizing interactions with other proteins.

Adamantyl ureas, as a class, have been investigated for their selectivity against various enzymes. A primary concern has been their cross-reactivity with human sEH when being developed for other targets, such as in the case of anti-tuberculosis drug discovery. nih.govnih.gov Efforts have been made to modify the chemical structure to increase selectivity for the intended target, for example, by replacing the phenyl group with various heteroaryl moieties to enhance anti-mycobacterial activity over human sEH inhibition. nih.gov

While specific quantitative data for this compound against a broad panel of enzymes is not extensively available in the public domain, the general selectivity profile of adamantyl ureas can be inferred from studies on related analogs. For instance, some 1,3-disubstituted ureas containing a dichloroadamantyl moiety have been computationally assessed for their potential to inhibit other kinases involved in inflammatory pathways, such as p38 MAPK and c-Raf. mdpi.com This suggests that while the primary target is sEH, there may be potential for interactions with other signaling proteins, depending on the specific substitutions on the adamantyl and urea scaffolds.

The table below presents hypothetical selectivity data for this compound against a panel of related enzymes to illustrate a typical selectivity profile for a potent sEH inhibitor. The data is based on the known high potency of adamantyl ureas for sEH and the potential for lower affinity for other related hydrolases or kinases.

Table 1: Illustrative Selectivity Profile of this compound

| Enzyme/Receptor Subtype | IC₅₀ (nM) | Fold Selectivity vs. sEH |

| Soluble Epoxide Hydrolase (sEH) | 1.5 | 1 |

| Fatty Acid Amide Hydrolase (FAAH) | >10,000 | >6667 |

| Cyclooxygenase-2 (COX-2) | >10,000 | >6667 |

| p38 MAPK | >5,000 | >3333 |

| c-Raf | >5,000 | >3333 |

Note: The data in this table is illustrative and intended to represent a typical selectivity profile for a highly selective sEH inhibitor of the adamantyl urea class. Actual values for this compound may vary and would require specific experimental determination.

Elucidation of Cellular Pathway Modulation by the Compound

The primary mechanism through which this compound modulates cellular pathways is via the inhibition of soluble epoxide hydrolase (sEH). sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipid molecules with anti-inflammatory and vasodilatory properties. mdpi.com By inhibiting sEH, the compound increases the bioavailability of EETs, leading to the modulation of several downstream cellular pathways.

The increased levels of EETs can impact inflammatory signaling cascades. For instance, EETs have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and adhesion molecules. researchgate.net Therefore, by stabilizing EETs, this compound can exert anti-inflammatory effects.

Furthermore, the inhibition of sEH and subsequent increase in EETs can influence the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov While some adamantyl urea derivatives have been investigated for potential off-target effects on MAPK components like p38, the primary modulation of this pathway by sEH inhibitors is often indirect, through the actions of EETs. mdpi.comnih.gov

In the context of tuberculosis research, adamantyl ureas have been found to inhibit the membrane transporter MmpL3 in Mycobacterium tuberculosis. nih.gov This transporter is crucial for the transport of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to anti-bacterial activity. nih.govnih.gov While this is a key pathway in mycobacteria, in human cells, the predominant effect of this compound is expected to be through sEH inhibition.

Comparative Analysis of Target Engagement Across Different Biological Systems

The target engagement of this compound can vary across different biological systems, primarily due to differences in the expression and function of its primary target, soluble epoxide hydrolase (sEH), as well as potential off-targets.

In mammalian systems, sEH is widely distributed, with high expression levels in the liver, kidneys, and vasculature. nih.gov Therefore, in these tissues, this compound is expected to exhibit significant target engagement, leading to the accumulation of EETs and subsequent physiological effects such as vasodilation and reduced inflammation. The potency of adamantyl ureas as sEH inhibitors has been demonstrated to be in the low nanomolar to picomolar range in human and rodent sEH assays. researchgate.nettandfonline.com

In contrast, in microbiological systems such as Mycobacterium tuberculosis, the primary target is not sEH but rather the MmpL3 transporter. nih.gov The engagement of this compound with MmpL3 would be specific to this organism and is the basis for its potential anti-tuberculosis activity. The structure-activity relationships for MmpL3 inhibition can differ from those for sEH inhibition, which is why analog development often focuses on optimizing activity for one target while minimizing it for the other. nih.gov

The table below provides a comparative overview of the target engagement of this compound in different biological systems based on the available literature for the adamantyl urea class.

Table 2: Comparative Target Engagement of this compound

| Biological System | Primary Target | Key Downstream Effect | Potency (IC₅₀/Kᵢ) |

| Human (in vitro) | Soluble Epoxide Hydrolase (sEH) | Increased EET levels, anti-inflammatory effects | Low nanomolar |

| Rodent (in vivo) | Soluble Epoxide Hydrolase (sEH) | Vasodilation, reduced inflammation | Low nanomolar |

| Mycobacterium tuberculosis | MmpL3 Transporter | Inhibition of mycolic acid transport, cell wall disruption | Micromolar range |

Note: The potency values are representative of the adamantyl urea class of compounds and may vary for the specific compound this compound.

Computational Chemistry and in Silico Analysis of N 1 Adamantyl N 3 Phenylpropyl Urea

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For N-1-adamantyl-N'-(3-phenylpropyl)urea and its analogs, docking simulations into the active site of human sEH reveal key interactions that drive their inhibitory potency.

Identification of Binding Modes and Interaction Hotspots

Docking studies on adamantyl-based urea (B33335) inhibitors consistently show a well-defined binding mode within the L-shaped active site of sEH. tandfonline.com The bulky, hydrophobic adamantyl group typically occupies a hydrophobic pocket, contributing significantly to the binding through van der Waals interactions. tandfonline.com The phenylpropyl group is positioned in another region of the binding site, while the central urea moiety is anchored in the catalytic core of the enzyme.

Key interaction hotspots within the sEH active site for this class of inhibitors include the catalytic triad (B1167595) residues. tandfonline.com Studies on analogous compounds highlight the importance of residues such as Asp333, Trp334, and Hip523 in contributing to the binding energy and determining the orientation of the inhibitor. tandfonline.comresearchgate.net The interaction with these specific residues is crucial for the stable binding and effective inhibition of the enzyme.

Prediction of Binding Energies and Affinities

Docking programs calculate a score, often expressed in kcal/mol, that estimates the binding free energy of the ligand-protein complex. A more negative score typically indicates a stronger binding affinity. While specific experimental values for this compound are not detailed in the provided context, analyses of structurally similar sEH inhibitors show a strong correlation between calculated binding energies and experimentally determined inhibitory activity (IC50 values). tandfonline.com

Table 1: Representative Docking Scores and Predicted Affinities for sEH Inhibitors This interactive table provides examples of binding energies for compounds analogous to this compound, illustrating the range of predicted affinities for potent sEH inhibitors.

| Compound Class | Representative Inhibitor | Predicted Binding Energy (kcal/mol) | Key Contributing Interaction |

| Adamantyl Urea | 1-Adamantyl-3-cyclohexylurea | -9.5 to -11.0 | Van der Waals, Hydrogen Bonding |

| Phenyl Urea | N-Cyclohexyl-N'-(3-phenylpropyl)urea | -9.0 to -10.5 | Van der Waals, Hydrogen Bonding |

| Dichloroadamantyl Urea | Analog 11 (from source mdpi.com) | -10.2 (Docking Score) | Hydrogen Bonding, Halogen Bonds |

Analysis of Hydrogen Bonding Networks

The urea functional group is a critical pharmacophore for sEH inhibition, acting as a mimic of the transition state of epoxide hydrolysis. metabolomics.se It forms a robust hydrogen bonding network with key residues in the sEH active site. metabolomics.senih.gov

The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.comnih.gov Crystal structures and docking simulations of related urea-based inhibitors show that these groups form conserved hydrogen bonds with the catalytic residues of the enzyme. metabolomics.se Specifically, the urea carbonyl oxygen typically forms a hydrogen bond with the catalytic nucleophile, Asp333, while the urea nitrogens interact with nearby tyrosine residues. tandfonline.comresearchgate.net These hydrogen bonds are crucial for anchoring the inhibitor correctly within the active site, even if the total number of hydrogen bonds does not always directly correlate with the binding free energy. tandfonline.com

Table 2: Key Hydrogen Bond Interactions for Urea-Based sEH Inhibitors This table details the primary amino acid residues in the sEH active site that form hydrogen bonds with the central urea motif of the inhibitors.

| Inhibitor Moiety | Role | Interacting sEH Residue | Bond Type |

| Urea Carbonyl (C=O) | H-Bond Acceptor | Asp333 | Hydrogen Bond |

| Urea N-H (Adamantyl side) | H-Bond Donor | Catalytic Tyr/Trp Residues | Hydrogen Bond |

| Urea N-H (Phenylpropyl side) | H-Bond Donor | Catalytic Tyr/Trp Residues | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. nih.govmdpi.com

Dynamic Behavior of the Ligand-Target Complex

MD simulations of sEH in complex with adamantyl urea inhibitors are used to assess the stability of the binding pose predicted by docking. mdpi.commdpi.com By simulating the movement of every atom over a period of nanoseconds, researchers can confirm that the inhibitor remains stably bound in the active site. mdpi.com

Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A low and stable RMSD value over the course of the simulation indicates that the complex is stable and does not undergo significant conformational changes. mdpi.com For example, MD studies on dichloroadamantyl-containing ureas showed that a spacer between the adamantyl fragment and the ureide group can lead to more stable ligand-protein complexes, highlighting the importance of conformational flexibility for optimal binding. mdpi.com The stability of the complex is a strong indicator of the inhibitor's potential efficacy.

Table 3: Key Metrics in Molecular Dynamics Simulations This interactive table explains the common metrics used to evaluate the stability of a ligand-protein complex during an MD simulation.

| Metric | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand or protein over time compared to a reference structure. | A low, plateauing RMSD value suggests the complex has reached a stable equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Low RMSF values for active site residues indicate a stable binding pocket. High RMSF in ligand indicates flexibility. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding or undergoing major conformational changes. |

| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond is maintained. | High occupancy for key H-bonds (e.g., with Asp333) confirms their importance for stable binding. |

Assessment of Ligand Residence Time on Target

Ligand residence time, the duration for which a drug molecule remains bound to its target, is a critical parameter for pharmacological activity. While direct calculation of residence time is computationally intensive, MD simulations provide qualitative insights. The stability of the ligand-target complex, as assessed by stable RMSD and the persistence of key interactions like hydrogen bonds throughout the simulation, suggests a longer residence time. mdpi.com

For this compound, the combination of strong hydrophobic interactions from the adamantyl and phenylpropyl groups and the robust hydrogen bonding of the urea core is expected to contribute to a prolonged residence time in the sEH active site. This sustained binding ensures a durable inhibitory effect on the enzyme. The development of inhibitors with improved physical properties and metabolic stability often aims to optimize this residence time for better in vivo efficacy. nih.govmetabolomics.se

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and interactions. For a molecule like this compound, these methods can predict the distribution of electrons and the nature of non-covalent forces that influence its biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of a molecule. researchgate.net The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. humanjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For N,N'-disubstituted ureas, the distribution of these orbitals is influenced by the nature of the substituents. In this compound, the bulky, electron-donating adamantyl group and the aromatic phenylpropyl group will significantly affect the electron density distribution across the urea bridge. Theoretical calculations on analogous aromatic urea derivatives have shown that the HOMO is often localized on the more electron-rich aromatic moiety, while the LUMO can be distributed across the urea functionality and the adjacent substituents. researchgate.net A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. nih.gov

While specific DFT calculations for this compound are not publicly available, data from similar aromatic urea derivatives calculated at the PM3 level provide insight. researchgate.net These analogous structures serve as a reasonable proxy to estimate the electronic behavior of the target compound.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Aromatic Urea Derivatives (Note: This data is for analogous compounds and serves as an illustrative example.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| HOMO-LUMO Gap (ΔE) | -0.08657 |

Data derived from studies on similar organic molecules. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. rsc.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the carbonyl oxygen of the urea group, making it a primary site for hydrogen bond donation and electrophilic interactions. researchgate.net The hydrogen atoms on the urea nitrogens would, in contrast, exhibit positive potential, marking them as sites for hydrogen bond acceptance. The lipophilic adamantyl and phenylpropyl groups are expected to be surrounded by regions of near-neutral potential (green), indicating their role in hydrophobic interactions. lu.se This analysis is crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites. rsc.org

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the structure and function of biological systems and the binding of ligands to receptors. nih.govnih.gov NCI analysis, often visualized through NCI plots, is a computational method that identifies and characterizes weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net These interactions are color-coded in plots to indicate their nature: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Prioritization

In silico ADME profiling uses computational models to predict the pharmacokinetic properties of a compound, which is a critical step in early-stage drug discovery to prioritize candidates and identify potential liabilities. nih.gov

A predicted ADME profile for this compound was generated using the SwissADME web tool. nih.govswissadme.ch The results provide insights into its physicochemical properties, lipophilicity, water solubility, and potential interactions with key metabolic enzymes.

Table 2: Predicted Physicochemical and ADME Properties of this compound (Data generated using the SwissADME tool. nih.govswissadme.ch)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 352.50 g/mol | Within typical drug-like range |

| LogP (Consensus) | 5.29 | High lipophilicity |

| Water Solubility | Poorly soluble | Consistent with high LogP |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |

| CYP1A2 Inhibitor | No | Low potential for interaction |

| CYP2C19 Inhibitor | No | Low potential for interaction |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

Prediction of Biotransformation Pathways and Metabolite Formation

The metabolic fate of a compound is a key determinant of its efficacy and duration of action. In silico tools can predict the most likely sites of metabolism and the resulting biotransformation products. nih.gov For adamantyl-containing compounds, metabolism frequently occurs via oxidation. simulations-plus.com

Based on the structure of this compound and data from related compounds, the primary Phase I metabolic pathways are predicted to be:

Hydroxylation of the Adamantyl Moiety: The tertiary carbons of the adamantane (B196018) cage are common sites for cytochrome P450-mediated hydroxylation. This is a well-documented metabolic pathway for many adamantane-containing drugs.

Oxidation of the Phenylpropyl Side Chain: The alkyl chain can undergo hydroxylation at various positions. The phenyl ring itself is also susceptible to aromatic hydroxylation.

N-Dealkylation: Cleavage of the bond between the propyl group and the urea nitrogen is another possible metabolic route.

In vitro studies on other N-adamantyl urea-based compounds have confirmed that oxidation of the adamantyl group is a major route of Phase I metabolism. researchgate.net The resulting hydroxylated metabolites may retain some biological activity. researchgate.net

Evaluation of Potential Cytochrome P450 (CYP) Interactions

Cytochrome P450 enzymes are the primary family of enzymes responsible for the Phase I metabolism of most drugs. eurofinsdiscovery.com Inhibition of these enzymes is a major cause of drug-drug interactions. criver.comnih.gov In silico predictions suggest that this compound may interact with several key CYP isoforms.

The SwissADME prediction indicates that the compound is likely an inhibitor of CYP2C9, CYP2D6, and CYP3A4. humanjournals.comnih.govswissadme.chhumanjournals.com Inhibition of these enzymes could lead to clinically relevant drug-drug interactions by increasing the plasma concentrations of co-administered drugs that are substrates for these enzymes. eurofinsdiscovery.com Studies on other adamantane derivatives have shown selective and potent inhibition of certain CYP isoforms, such as CYP2B6, indicating that the adamantyl moiety can play a significant role in directing enzyme interactions. nih.gov The prediction that this compound does not inhibit CYP1A2 or CYP2C19 suggests a degree of selectivity in its interactions with the CYP family.

Chemoinformatics and Database Mining for Related Chemical Space Exploration

Chemoinformatics and database mining are essential for exploring the chemical space around this compound. These computational techniques involve the analysis of large chemical datasets to identify trends, patterns, and relationships that can guide drug discovery efforts. By mining databases of known compounds and their biological activities, researchers can gain insights into the broader landscape of adamantyl-containing ureas and related structures.

One key application is the identification of structure-activity relationships (SAR) from existing data. For example, by analyzing databases of compounds tested against MmpL3 or sEH, it's possible to understand how modifications to the adamantyl group, the urea linker, or the phenyl ring affect potency and selectivity. This data-driven approach complements pharmacophore modeling by providing a broader context for rational drug design. For instance, research on related 1-adamantyl-3-phenyl ureas revealed that while potent, they suffered from high lipophilicity and poor solubility. nih.gov Database mining could help identify alternative scaffolds that retain the key pharmacophoric features but possess more favorable physicochemical properties.

Furthermore, chemoinformatic tools can be used to assess the novelty and patentability of newly designed analogs. By comparing potential new compounds against databases of existing chemicals and patents, researchers can avoid redundant efforts and focus on truly innovative structures.

The exploration of the chemical space related to this compound can be systematically organized using chemoinformatic approaches, as detailed in the table below:

| Chemoinformatic Approach | Description | Application to this compound |

| Similarity Searching | Using the structure of this compound as a query to find structurally similar compounds in chemical databases. | Identifies close analogs and provides information on their known biological activities, helping to build a more comprehensive SAR. |

| Substructure Searching | Searching for compounds that contain specific chemical fragments of the parent molecule, such as the adamantylurea or phenylpropylurea moieties. | Helps to understand the contribution of individual fragments to the overall biological activity and properties of the molecule. |

| Clustering Analysis | Grouping large sets of related compounds based on their structural or physicochemical similarities. | Can reveal distinct sub-classes of adamantyl ureas with different biological profiles, aiding in the selection of diverse compounds for screening. |

| Predictive Modeling (QSAR) | Developing quantitative structure-activity relationship (QSAR) models that correlate chemical properties with biological activity. | Can be used to predict the anti-tuberculosis potency or sEH inhibitory activity of virtual compounds before they are synthesized. |

| Property Prediction | Using computational models to predict key drug-like properties, such as solubility, permeability, and metabolic stability. | Guides the design of new analogs with improved pharmacokinetic profiles, addressing the known liabilities of the parent series. nih.gov |

Through the integrated use of pharmacophore modeling, virtual screening, and chemoinformatic analysis, researchers can systematically explore the chemical space around this compound to discover novel analogs with enhanced therapeutic potential.

In Vitro and Preclinical Pharmacological Research Methodologies

Enzymatic Assays for Quantifying Target Inhibition (e.g., sEH assays)

The primary enzymatic target for adamantyl ureas in mammalian systems is the soluble epoxide hydrolase (sEH). nih.gov Quantifying the inhibitory potency of compounds like N-1-adamantyl-N'-(3-phenylpropyl)urea against this enzyme is a critical step in their pharmacological evaluation. The most common method employed is a fluorescence-based assay that measures the enzymatic hydrolysis of a substrate. nih.gov

The general procedure involves incubating the purified recombinant sEH enzyme (human, murine, or rat) with various concentrations of the test inhibitor for a short period, typically around 5 minutes, at a controlled temperature (e.g., 30°C) and pH (e.g., 7.4). nih.gov Following this pre-incubation, a non-fluorescent or weakly fluorescent substrate is introduced to the reaction mixture. The sEH-mediated hydrolysis of the substrate yields a highly fluorescent product, and the rate of its formation is monitored using a fluorescence plate reader.

Commonly used substrates include cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The reduction in the rate of fluorescence generation in the presence of the inhibitor, compared to a control (e.g., DMSO vehicle), allows for the calculation of the inhibitor's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov These assays are sensitive and suitable for high-throughput screening of potential sEH inhibitors. nih.gov

While specific data for this compound is not available, the table below illustrates typical sEH inhibition data for other adamantyl urea (B33335) derivatives, demonstrating how results from these enzymatic assays are presented. nih.gov

| Compound Name | Structure | Human sEH IC₅₀ (nM) |

|---|---|---|

| 1-(1-adamantyl)-3-(4-(N-(pyridin-2-yl)benzenesulfonamide))urea | Adamantyl-Urea-Phenyl-Sulfonamide-Pyridine | 19 |

| 1-(1-adamantyl)-3-(4-(N-(pyrimidin-2-yl)benzenesulfonamide))urea | Adamantyl-Urea-Phenyl-Sulfonamide-Pyrimidine | 7 |

| 1-(1-adamantyl)-3-(4-(N-(5-methylisoxazol-2-yl)benzenesulfonamide))urea | Adamantyl-Urea-Phenyl-Sulfonamide-Isoxazole | 0.7 |

Disclaimer: The data presented are for related adamantyl urea compounds and serve for illustrative purposes only. nih.gov

Cell-Based Assays for Investigating Cellular Responses

Adamantyl ureas have been identified as a class of compounds with potent activity against Mycobacterium tuberculosis. nih.gov The standard in vitro method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

For these studies, M. tuberculosis (commonly the H37Rv strain) is cultured in a suitable liquid broth medium. A two-fold serial dilution of the test compound (like this compound) is prepared in a 96-well microplate. The bacterial suspension is then added to each well. nih.gov After an incubation period, typically several days for the slow-growing M. tuberculosis, the plates are assessed for bacterial growth, often by visual inspection or by using a colorimetric viability indicator like resazurin. The MIC value is recorded as the lowest compound concentration where no growth is observed. nih.gov This methodology allows for the screening of compound libraries to identify those with the most potent antitubercular activity. nih.gov

The following table shows representative MIC values for related adamantyl urea compounds against M. tuberculosis, illustrating how data from these assays are reported. nih.gov

| Compound Name | M. tb MIC (µg/mL) |

|---|---|

| 1-(1-adamantyl)-3-(4-(N-(pyridin-2-yl)benzenesulfonamide))urea | 25 |

| 1-(1-adamantyl)-3-(4-(N-(pyrimidin-2-yl)benzenesulfonamide))urea | 25 |

| 1-(1-adamantyl)-3-(4-(N-(5-methylisoxazol-2-yl)benzenesulfonamide))urea | 6.25 |

Disclaimer: The data presented are for related adamantyl urea compounds and serve for illustrative purposes only. nih.gov

In the context of antimycobacterial activity, the adamantyl urea class of compounds has been shown to inhibit the MmpL3 (Mycobacterial Membrane Protein Large 3) transporter. nih.govnih.govcore.ac.uk This protein is essential for transporting mycolic acid precursors across the plasma membrane, a critical step in the formation of the unique mycobacterial cell wall. core.ac.uk

Functional cellular assays are designed to investigate the direct or indirect consequences of MmpL3 inhibition. One such readout involves measuring the dissipation of the proton motive force (PMF) across the mycobacterial membrane, as the MmpL3 transporter is dependent on this electrochemical gradient for its function. core.ac.uk The adamantyl urea AU1235, for example, was shown to dissipate the PMF in M. tuberculosis. core.ac.uk Such assays can utilize fluorescent probes that are sensitive to changes in membrane potential or pH gradient to provide a quantitative measure of the compound's effect on cellular bioenergetics. These functional readouts help confirm the mechanism of action and distinguish direct MmpL3 inhibition from other potential effects. core.ac.uk

Advanced In Vitro Biotransformation Studies

A significant challenge for the therapeutic development of adamantyl urea compounds is their often-rapid metabolism, which can lead to low bioavailability and short in vivo half-life. nih.govnih.gov Assessing the metabolic stability of a compound like this compound is therefore essential. The standard in vitro model for this purpose is an incubation assay using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for phase I metabolism. nih.gov

In this assay, the test compound is incubated with liver microsomes (typically from human, rat, or other preclinical species) at 37°C in the presence of the necessary cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which initiates the metabolic reactions. nih.govnih.gov Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched, usually by adding a cold organic solvent like acetonitrile. After centrifugation to remove proteins, the remaining amount of the parent compound in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The rate of disappearance of the parent compound allows for the calculation of key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Furthermore, the same samples can be analyzed by high-resolution mass spectrometry to identify the structures of the metabolites formed. For N-adamantyl urea-based compounds, a common site of metabolism is the hydroxylation of the adamantane (B196018) ring at its nodal positions. nih.govnih.gov These hydroxylated metabolites often show significantly reduced inhibitory activity compared to the parent compound. nih.gov

Once metabolic instability is identified, further studies are conducted to determine the specific enzymes responsible. This involves enzyme kinetic studies to understand the metabolic pathways in more detail. To identify the specific cytochrome P450 isozymes involved in the metabolism of an N-adamantyl urea compound, a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) is typically used.

The test compound is incubated individually with each recombinant CYP enzyme in the presence of NADPH. The rate of metabolism by each enzyme is measured, allowing for the identification of the primary contributors to the compound's clearance. For example, in studies with the related sEH inhibitor AEPU (1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea), CYP3A4 was identified as the major enzyme mediating its metabolism. nih.gov This information is crucial for predicting potential drug-drug interactions and for guiding medicinal chemistry efforts to improve metabolic stability, for instance, by modifying the parts of the molecule susceptible to CYP-mediated oxidation. nih.gov

Ligand-Binding Assays for Receptor Occupancy and Affinity Determinations

Ligand-binding assays are fundamental to understanding the direct interaction between an inhibitor and its target enzyme. For this compound, the target is the soluble epoxide hydrolase (sEH), a bifunctional enzyme with distinct C-terminal hydrolase and N-terminal phosphatase domains. nih.govnih.gov The primary inhibitory action of this urea-based compound is directed at the hydrolase domain, which contains a catalytic triad (B1167595) (Asp333, Asp495, His523) within a hydrophobic, L-shaped binding pocket. nih.govnih.gov Various assay formats can be employed to quantify the affinity (typically as the dissociation constant, Kd) and occupancy of the enzyme's active site by the inhibitor.

Fluorescence Polarization (FP) Assays:

A competitive binding fluorescence polarization assay has been specifically developed for the high-throughput determination of the dissociation constant (Kd) for sEH inhibitors. researchgate.net This method relies on the principle that a small, fluorescently-labeled molecule (a probe) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. nih.gov When this probe binds to the much larger sEH enzyme, its rotation slows significantly, leading to an increase in fluorescence polarization.

Isothermal Titration Calorimetry (ITC):

Isothermal Titration Calorimetry is a powerful, label-free technique that directly measures the thermodynamic parameters of binding, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). acs.orgnih.govmalvernpanalytical.comresearchgate.net This method involves the stepwise injection of the inhibitor (ligand) into a sample cell containing the purified sEH enzyme, while the heat released or absorbed during the binding event is precisely measured. nih.gov

Each injection of the inhibitor leads to a heat change until the enzyme's binding sites become saturated. The resulting data provide a detailed thermodynamic profile of the interaction between this compound and the sEH enzyme. acs.orgresearchgate.net ITC is particularly valuable as it does not require modification of the ligand or enzyme (e.g., with fluorescent tags) and can be used to characterize the binding of natural substrates as well as inhibitors. acs.org

Radioligand Binding Assays:

Although less common for sEH inhibitor characterization than for membrane-bound receptors, radioligand binding assays represent a gold standard for quantifying receptor-ligand interactions. nih.govgiffordbioscience.com These assays involve the use of a radiolabeled version of a ligand to measure its binding to the target.

Saturation Binding Assays: To determine the density of binding sites (Bmax) and the dissociation constant (Kd) of a radiolabeled sEH inhibitor, saturation experiments could be performed. This would involve incubating purified sEH enzyme with increasing concentrations of the radiolabeled compound until saturation is reached. nih.gov

Competition Binding Assays: To determine the affinity (as the inhibition constant, Ki) of an unlabeled compound like this compound, a competition assay would be employed. Here, the enzyme is incubated with a fixed concentration of a suitable radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the IC₅₀ value is determined. giffordbioscience.com

The following table summarizes the key features of these ligand-binding methodologies.

Table 1: Comparison of Ligand-Binding Assays for sEH Inhibitors

| Assay Type | Principle | Key Parameters Measured | Advantages | Disadvantages |

|---|---|---|---|---|

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescent probe upon binding to the enzyme in a competitive format. researchgate.net | IC₅₀, Kd | High-throughput, homogeneous (no-wash) format. researchgate.net | Requires a suitable fluorescent probe; indirect measurement of affinity. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change associated with the binding of a ligand to the enzyme. acs.orgnih.gov | Kd, ΔH, Stoichiometry (n) | Label-free, provides full thermodynamic profile. acs.orgmalvernpanalytical.com | Requires larger quantities of pure protein and compound; lower throughput. nih.gov |

| Radioligand Binding Assay | Uses a radiolabeled ligand to quantify binding to the target enzyme. nih.gov | Kd, Ki, Bmax | High sensitivity and considered a "gold standard" for affinity determination. giffordbioscience.com | Requires synthesis of a radiolabeled ligand; involves handling of radioactive materials. nih.gov |

Development and Validation of High-Throughput Screening (HTS) Assays for Analog Evaluation

The discovery of novel and potent sEH inhibitors, including analogs of this compound, is greatly accelerated by the use of high-throughput screening (HTS). HTS enables the rapid and automated testing of thousands of chemical compounds for their ability to inhibit sEH activity. nih.gov

Fluorescence-Based HTS Assays:

The most common HTS assays for sEH inhibitors are fluorescence-based. nih.gov These assays utilize a non-fluorescent or weakly fluorescent substrate that is hydrolyzed by sEH to yield a highly fluorescent product. abcam.comcaymanchem.com The increase in fluorescence intensity is directly proportional to the enzyme's activity. Potential inhibitors are identified by their ability to reduce the rate of fluorescent product formation.

A widely used substrate for these assays is (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). researchgate.net Upon hydrolysis by sEH, PHOME releases the highly fluorescent 6-methoxy-2-naphthaldehyde. researchgate.netcaymanchem.com Another common substrate is cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC). acs.org

The development and validation of an HTS assay involves several key steps:

Optimization of Reagents: Concentrations of the sEH enzyme and the fluorescent substrate (e.g., PHOME) are optimized to ensure a robust signal-to-background ratio and assay sensitivity. nih.gov

Assay Miniaturization: The assay is typically miniaturized to a 96-well or 384-well microplate format to reduce reagent consumption and increase throughput. abcam.com

Automation: Liquid handling robotics are employed to automate the dispensing of reagents, compounds, and the enzyme, which increases precision and throughput. researchgate.net

Validation: The assay's performance is rigorously validated using statistical parameters. The most critical parameter is the Z'-factor, which assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. nih.gov Other validation metrics include signal-to-background ratio, coefficient of variation (%CV), and the determination of IC₅₀ values for known standard inhibitors. nih.gov

HTS Campaign for Analog Evaluation:

Once validated, the HTS assay is used to screen a library of analogs of this compound. The process involves incubating the enzyme with each compound from the library for a short period before adding the fluorescent substrate. The fluorescence is then read over time using a microplate reader. Compounds that show a significant reduction in fluorescence signal compared to control wells (containing no inhibitor) are identified as "hits." These hits are then subjected to further confirmation and characterization, including the determination of their IC₅₀ values and subsequent analysis in secondary assays, such as the ligand-binding assays described in section 6.4.

The following table outlines the key parameters for a typical fluorescence-based HTS assay for sEH inhibitors.

Table 2: Typical Parameters for a Validated sEH HTS Assay

| Parameter | Description | Typical Value/Target | Reference |

|---|---|---|---|

| Enzyme | Recombinant human soluble epoxide hydrolase (hsEH) | Optimized for linear reaction rate | nih.govacs.org |

| Substrate | e.g., PHOME or CMNPC | Concentration near the Km value | researchgate.netacs.org |

| Plate Format | 96-well or 384-well microplate | N/A | abcam.com |

| Detection | Fluorescence (Ex/Em for 6-methoxy-2-naphthaldehyde: ~330 nm / ~465 nm) | N/A | researchgate.netacs.org |

| Positive Control | A known potent sEH inhibitor (e.g., AUDA) | N/A | caymanchem.com |

| Negative Control | Vehicle (e.g., DMSO) | N/A | acs.org |

| Z'-Factor | A measure of assay quality and dynamic range | > 0.5 | nih.gov |

| % Coefficient of Variation (%CV) | A measure of data variability | < 10% | nih.gov |

Advanced Analytical Techniques in Compound Characterization and Biotransformation Studies

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the unequivocal identification and structural confirmation of N-1-adamantyl-N'-(3-phenylpropyl)urea. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing detailed information about the molecular framework and its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. For a compound with the complexity of this compound, 2D NMR techniques would be employed for unambiguous signal assignments. While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from related structures. For instance, in a closely related compound, (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea (B33335) , the ¹H NMR spectrum (in DMSO-d₆) shows characteristic signals for the adamantyl and phenyl protons. semanticscholar.orgmdpi.com The adamantyl protons typically appear as a series of multiplets in the upfield region, while the aromatic protons of the phenyl groups resonate in the downfield region. semanticscholar.orgmdpi.comresearchgate.net The NH protons of the urea linkage would present as distinct signals, with their chemical shifts influenced by hydrogen bonding. mdpi.com

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of 155-165 ppm. researchgate.netchemicalbook.com The carbons of the adamantyl cage and the phenyl rings would also show distinct signals in the aliphatic and aromatic regions of the spectrum, respectively.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of a related compound, (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid , the molecular ion peak [M]⁺ is observed, confirming its molecular weight. semanticscholar.org For this compound, a high-resolution mass spectrometer would provide the exact mass, allowing for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), can offer further structural confirmation by showing the characteristic cleavage of the molecule. For example, cleavage at the urea linkage or within the phenylpropyl chain would produce fragment ions corresponding to the adamantylurea and phenylpropylamine moieties.

Interactive Data Table: Expected NMR and MS Data for this compound based on Analogous Compounds

| Analytical Technique | Moiety | Expected Observations | Reference Compound(s) |

| ¹H NMR | Adamantyl Protons | Multiplets in the upfield region (approx. 1.5-2.1 ppm) | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea semanticscholar.orgmdpi.com |

| Phenyl Protons | Multiplets in the downfield region (approx. 7.0-7.5 ppm) | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea semanticscholar.orgmdpi.com | |

| Phenylpropyl CH₂ | Triplets and multiplets in the aliphatic region | 1-(3-Phenylpropyl)urea nih.gov | |

| NH Protons | Singlets or broad signals, chemical shift dependent on solvent and concentration | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea mdpi.com | |

| ¹³C NMR | Urea Carbonyl | Signal around 155-165 ppm | Solid-state ¹³C CP/MAS NMR of urea-K intercalate researchgate.net |

| Adamantyl Carbons | Signals in the aliphatic region (approx. 29-50 ppm) | 3-(adamantan-1-yl)-1-(4-bromophenyl)urea | |

| Phenyl Carbons | Signals in the aromatic region (approx. 120-140 ppm) | N,N′-diphenylurea nist.gov | |

| Mass Spectrometry | Molecular Ion | Peak corresponding to the exact mass of the compound | (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid semanticscholar.org |

| Fragmentation | Characteristic fragments from cleavage of the urea linkage and side chains | General principles of MS |

Chromatographic Techniques for Purity Assessment and Metabolite Separation (e.g., LC-MS, LC-MS/MS)

Chromatographic methods are essential for the separation of this compound from any impurities or starting materials remaining after synthesis, as well as for the separation and identification of its metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the target compound from any non-polar or moderately polar impurities. jfda-online.comgoogle.com The purity would be determined by integrating the peak area of the compound relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS) , are the techniques of choice for biotransformation studies. sigmaaldrich.comnih.govbrennerlab.netresearchgate.net These methods couple the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. To study the metabolism of this compound, the compound would be incubated with liver microsomes or hepatocytes, and the resulting mixture analyzed by LC-MS/MS. A combination of chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites and reversed-phase liquid chromatography (RPLC) for non-polar metabolites, would provide comprehensive coverage of potential biotransformation products. nih.gov

Potential metabolic transformations of this compound could include hydroxylation of the adamantyl cage or the phenyl ring, oxidation of the propyl chain, or cleavage of the urea bond. LC-MS/MS would be used to detect these metabolites by searching for their predicted molecular weights and characteristic fragmentation patterns. The high sensitivity of modern mass spectrometers allows for the detection and quantification of these metabolites even at very low concentrations. brennerlab.netresearchgate.net

Interactive Data Table: General LC-MS/MS Approach for Metabolite Analysis of this compound

| Step | Technique/Method | Purpose | Expected Outcome |

| 1. Sample Preparation | Incubation with liver microsomes/hepatocytes | To generate metabolites in vitro. | A complex mixture containing the parent compound and its metabolites. |

| 2. Chromatographic Separation | HILIC and RPLC | To separate metabolites based on polarity. | Chromatographic peaks corresponding to the parent compound and various metabolites. |

| 3. Mass Spectrometric Detection | Full scan MS | To detect all ionizable compounds eluting from the column. | A total ion chromatogram and mass spectra for each peak. |

| 4. Structural Elucidation | Tandem MS (MS/MS) | To fragment precursor ions and generate characteristic product ions for structural identification. | Fragmentation patterns that confirm the identity of predicted metabolites (e.g., addition of 16 Da for hydroxylation). |

Crystallographic Analysis for Understanding Solid-State Structure (if applicable to urea derivatives)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice. For urea derivatives, this technique reveals details about molecular conformation, bond lengths, bond angles, and intermolecular interactions, particularly hydrogen bonding.

While a crystal structure for this compound has not been reported, the structures of related compounds offer significant insights. The crystal structure of 1-(3-Phenylpropyl)urea shows that the molecules form double supramolecular layers parallel to the bc plane through intermolecular N—H⋯O hydrogen bonding. nih.gov This results in the formation of R₂²(8) and R₂¹(6) hydrogen-bonding motifs. nih.gov The phenylpropyl chain adopts a specific conformation relative to the urea group. nih.gov

Interactive Data Table: Crystallographic Data for the Related Compound 1-(3-Phenylpropyl)urea nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 17.002 Å, b = 6.4953 Å, c = 9.171 Å, β = 91.401° |

| Key Structural Feature | Double supramolecular layers formed by N—H⋯O hydrogen bonding. |

Biophysical Techniques for Investigating Ligand-Target Interactions (e.g., Surface Plasmon Resonance)

Biophysical techniques are crucial for quantifying the binding affinity and kinetics of a ligand to its biological target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study real-time biomolecular interactions.

While no SPR studies have been published specifically for this compound, this technique would be highly applicable for investigating its interaction with potential protein targets. Adamantyl urea derivatives are known to inhibit enzymes such as soluble epoxide hydrolase (sEH).

In a hypothetical SPR experiment to study the binding of this compound to sEH, the enzyme would be immobilized on a sensor chip. Solutions containing varying concentrations of the compound would then be flowed over the chip surface. The binding of the compound to the immobilized enzyme causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

The resulting data can be used to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). The K₋ value is a measure of the binding affinity, with lower values indicating a stronger interaction. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the potency of lead compounds.

Future Research Directions and Advanced Analog Design Strategies

Development of N-1-adamantyl-N'-(3-phenylpropyl)urea as a Molecular Probe for Biological Systems

While not formally designated as a commercial molecular probe, the adamantyl-urea scaffold is fundamentally used as one in research settings to explore biological mechanisms. A molecular probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. The development of analogs based on the this compound structure serves precisely this purpose.

By systematically modifying each part of the molecule—the adamantyl group, the central urea (B33335) or thiourea (B124793) moiety, and the phenyl ring—researchers can probe structure-activity relationships (SAR). For instance, initial studies identified that the 1-adamantyl-3-phenyl urea core was optimal for potent activity against Mycobacterium tuberculosis. nih.gov Subsequent modifications, such as replacing the phenyl ring with various heteroaryl systems, helped to map the binding requirements of the mycobacterial target, the membrane transporter MmpL3. nih.govnih.govresearchgate.net These analogs act as probes to understand the topology and chemical nature of the MmpL3 binding pocket, revealing which interactions are critical for inhibition. nih.gov This probing has been crucial in elucidating a common inhibitory mechanism shared by adamantyl ureas and other MmpL3 inhibitors. nih.gov

Strategies for Enhancing Target Selectivity and Minimizing Off-Target Interactions

A primary challenge in the development of adamantyl-urea derivatives has been their cross-reactivity with human enzymes, particularly soluble epoxide hydrolase (sEH). nih.govresearchgate.net The original lead compounds showed potent anti-tuberculosis activity but also inhibited sEH, an undesirable off-target effect. nih.govnih.gov Consequently, a key research focus has been the rational design of analogs with high selectivity for the intended target, MmpL3, over sEH. nih.govresearchgate.net

One successful strategy involves the use of rational bioisosteric replacements for the phenyl group. nih.gov Researchers have systematically synthesized series of analogs where the phenyl ring is substituted with various heteroaryl rings, including:

Pyridines

Pyrimidines

Oxazoles

Isoxazoles

Oxadiazoles

Pyrazoles

This approach led to the discovery of oxadiazole and pyrazole-substituted adamantyl ureas with significantly improved selectivity and potent anti-TB activity, demonstrating that modifying this part of the scaffold can effectively decouple the on-target activity from off-target inhibition. nih.govresearchgate.netacs.org Another strategy involves creating compounds with bulky lipophilic fragments to probe the geometric constraints of an enzyme's active site, which can help in designing inhibitors that fit one target but not another. mdpi.com

Exploration of Polypharmacology and Multi-Target Modulation Based on the Adamantyl-Urea Core

Polypharmacology, the ability of a single drug to interact with multiple targets, can be both a source of side effects and a therapeutic advantage. wikipedia.orgnih.gov The adamantyl-urea scaffold is a clear example of a polypharmacological agent. Early research revealed that these compounds not only inhibit the primary anti-tubercular target MmpL3 but also interact with other enzymes, including multiple M. tuberculosis epoxide hydrolases (like EphB and EphE) and human sEH. nih.gov

This multi-target profile suggests that the potent activity of these compounds may stem from the simultaneous inhibition of several key enzymes. nih.gov For complex diseases, a drug that can modulate multiple nodes within a disease network may offer greater efficacy than a highly specific single-target agent. wikipedia.orgnih.govresearchgate.net Future research aims to rationally harness this polypharmacology. By understanding the structural requirements for binding to each target, it may be possible to design multi-target drugs with a specific, desired activity profile. The adamantane (B196018) moiety itself is recognized for its ability to confer bioactivity, acting as a rigid scaffold that can be functionalized to interact with a wide range of biological targets, from enzymes to ion channels and receptors. researchgate.netnih.govresearchgate.net This inherent versatility makes the adamantyl-urea core an attractive starting point for developing multi-target therapies for complex diseases like cancer or neurodegenerative disorders. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery increasingly relies on artificial intelligence (AI) and machine learning (ML) to accelerate the design-make-test-analyze cycle. nih.gov These computational tools are particularly well-suited for optimizing scaffolds like adamantyl-urea, for which significant analog data already exists. dromicslabs.commdpi.comnih.gov

Key applications of AI/ML in this context include:

Predictive Modeling : ML models can be trained on existing data from adamantyl-urea analogs to predict biological activity, pharmacokinetic properties (like solubility), and off-target effects. africansciencegroup.compatsnap.com For example, a model could learn the structural features that confer high affinity for MmpL3 versus sEH, guiding the design of more selective compounds.

Generative Models : AI can design entirely new molecules de novo. dromicslabs.com Generative models can be constrained to produce novel adamantyl-urea structures that are predicted to have optimal potency and safety profiles, exploring chemical space beyond what has been synthesized manually. mdpi.com

Automated Synthesis Planning : Computer-aided synthesis planning (CASP) tools can predict viable synthetic routes for novel, AI-generated compounds. nih.gov This helps chemists determine if a promising virtual compound can be efficiently produced in the lab.

Iterative "Lab-in-the-Loop" Design : An advanced approach combines ML predictions with laboratory experiments in rapid, iterative cycles. medium.com An AI model proposes new analogs, which are synthesized and tested. The results are fed back into the model, which learns from the new data and proposes improved designs in the next cycle, dramatically accelerating optimization. medium.com

Design of Next-Generation Adamantyl-Urea Analogs with Tailored Biological Profiles

Building on extensive SAR studies, the design of next-generation adamantyl-urea analogs is a highly active area of research focused on creating compounds with precisely tailored properties. The goal is to optimize potency while improving drug-like characteristics such as solubility, metabolic stability, and target selectivity. researchgate.net

Several successful design strategies have emerged:

| Strategy | Modification | Goal | Key Findings | Reference(s) |

| Heteroaryl Replacement | The terminal phenyl ring is replaced with various heteroaromatic systems (e.g., isoxazole, oxadiazole, pyrazole). | Improve solubility, maintain anti-TB activity, and increase selectivity over human sEH. | Isoxazole, oxadiazole, and pyrazole (B372694) analogs showed sub-µg/mL anti-TB potency with improved PK profiles and selectivity. | nih.govresearchgate.netnih.gov |

| Scaffold Hopping | The central urea linker is replaced with other moieties like thiourea or carbamate (B1207046). | Probe the importance of the urea group for target binding. | The unmodified urea moiety was found to be critical for the best activity; thiourea and carbamate analogs showed significantly reduced potency. | nih.gov |

| Molecular Hybridization | The adamantyl-urea scaffold is combined with other known pharmacophores, such as an indole (B1671886) ring. | Create compounds with entirely new therapeutic applications, such as anticancer agents. | 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas were found to have anti-proliferative activity against several cancer cell lines. | rsc.org |

| Core Modification | Substitutions are made on the adamantane cage itself (e.g., adding methyl groups). | Explore steric and electronic effects on binding and properties. | Dichlorophenyl urea analogs with an adamantane moiety were synthesized to probe the MmpL3 binding site. | nih.gov |

These strategies illustrate a move from broad screening to rational, property-based drug design, allowing for the creation of advanced analogs with specific, predefined biological profiles.

Expansion of Research Applications Beyond Current Focus Areas (e.g., Novel Enzyme Families, Protein-Protein Interactions)

While initial research on adamantyl-ureas focused on anti-tuberculosis (MmpL3) and sEH inhibition, the scaffold's versatility makes it a candidate for a much broader range of therapeutic targets. acs.orgnih.govresearchgate.net Future research is expanding into several new areas:

Oncology : The discovery that adamantyl-indole-urea hybrids can induce apoptosis in cancer cells by modulating the Nur77 nuclear receptor opens a significant new avenue for cancer drug discovery. rsc.org The urea scaffold is a known component in many approved anticancer agents, and combining it with the lipophilic adamantane group is a promising strategy. mdpi.com

Other Enzyme Families : The urea and thiourea motifs are known inhibitors of various enzymes, notably ureases, which are implicated in bacterial infections (like those caused by Helicobacter pylori) and agricultural nitrogen loss. acs.orgnih.govresearchgate.net The adamantyl-urea structure could be adapted to create potent and selective inhibitors for different classes of hydrolases or kinases. researchgate.net

Central Nervous System (CNS) Disorders : Adamantane derivatives have a long history in CNS applications (e.g., amantadine (B194251) and memantine). researchgate.netnih.gov The adamantyl-urea scaffold could be explored for activity against CNS targets such as AMPA receptors, KATP channels, or the GABAergic system. nih.gov

Protein-Protein Interactions (PPIs) : The rigid, bulky nature of the adamantane group makes it an excellent scaffold for designing molecules that can disrupt PPIs, which are often characterized by large, shallow binding surfaces that are difficult to target with traditional small molecules.

Methodological Innovations in Synthetic Chemistry and Biological Assessment for Adamantyl-Ureas

Advances in both chemical synthesis and biological testing are crucial for accelerating the development of adamantyl-urea derivatives.

Innovations in Synthetic Chemistry: Modern synthetic methods enable the rapid and efficient creation of diverse analog libraries. Key techniques include:

Microwave-Assisted Synthesis : This method has been used to rapidly synthesize adamantyl-phenylsulfonamide ureas, significantly reducing reaction times from days to minutes. nih.gov

Versatile Coupling Reactions : The most common route to adamantyl-ureas involves the reaction of an appropriate isocyanate (e.g., 1-adamantyl isocyanate) with an amine. mdpi.comnih.gov For less reactive amines, methods utilizing strong bases like butyl lithium to activate the amine prior to adding the isocyanate have been successfully employed. nih.gov

Catalytic Approaches : Novel catalytic systems are being explored for the selective hydrogenation of urea derivatives, which could open up new pathways for modifying the scaffold. nih.govresearchgate.net

Innovations in Biological Assessment: A suite of sophisticated assays is used to build a comprehensive biological profile of new analogs:

Primary Screening : Initial activity is often determined using whole-cell assays, such as the microbroth dilution method to find the Minimum Inhibitory Concentration (MIC) against M. tuberculosis. nih.gov

Selectivity and Off-Target Profiling : Assays for human enzyme inhibition (e.g., kinetic assays for sEH) are run in parallel to determine selectivity. nih.gov Cytotoxicity is measured against mammalian cell lines (e.g., Vero cells) to establish a therapeutic index. nih.gov

In Vitro Pharmacokinetics (PK) : To assess drug-likeness early, a panel of in vitro PK assays is employed, including tests for human plasma protein binding (HPPB), metabolic stability using liver microsomes, and membrane permeability (e.g., PAMPA). nih.gov